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Abstract: Receptor tyrosine kinase fusions involving ROS1 are established oncogenic drivers in
a subset of non-small cell lung cancer (NSCLC) and a variety of other solid tumors. While first
and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, their
efficacy is often limited by the emergence of on-target resistance mutations and inadequate
central nervous system (CNS) penetration. Zidesamtinib (NVL-520) is a novel, brain-
penetrant, and highly selective ROS1 inhibitor designed to overcome these limitations.
Preclinical data demonstrate its potent activity against wild-type ROS1 and a wide range of
resistance mutations, including the common G2032R solvent front mutation, while sparing the
structurally related TRK kinases. The ongoing ARROS-1 Phase 1/2 clinical trial is evaluating
zidesamtinib in patients with advanced ROS1-positive NSCLC and other solid tumors.[1][2]
While pivotal data have primarily focused on the NSCLC cohorts, the trial's inclusion of various
solid tumor types underscores the potential for a histology-agnostic application of
zidesamtinib. This document provides a comprehensive overview of the preclinical and clinical
data supporting Zidesamtinib's potential, details key experimental protocols for its evaluation,
and visualizes the underlying molecular pathways and experimental workflows.

The Landscape of ROS1-Positive Solid Tumors

ROS1 fusions, resulting from chromosomal rearrangements, lead to the constitutive activation
of the ROS1 kinase, which drives oncogenesis through downstream signaling pathways.[3]
While most prevalent in NSCLC (1-3% of cases), these fusions are also found across a diverse
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range of other malignancies, making ROS1 an attractive target for histology-agnostic drug
development.[4][5]

The incidence of ROS1 fusions is often low in more common cancers but can be significantly
enriched in rarer tumor types. Key examples of non-NSCLC solid tumors harboring ROS1
fusions include:

Glioblastoma: ROS1 fusions, most commonly involving GOPC as the fusion partner, are
found in a small subset of gliomas, particularly in infant-type hemispheric gliomas.[4][6]

o Cholangiocarcinoma: The reported incidence of ROS1 rearrangements in
cholangiocarcinoma is low, around 1-9%.[7]

o Spitzoid Neoplasms: These rare melanocytic tumors have a high prevalence of kinase
fusions, with ROS1 rearrangements found in approximately 17% of cases.[8]

 Inflammatory Myofibroblastic Tumors (IMT): ROS1 fusions are reported in about 10% of IMT
cases.[4]

e Angiosarcoma and Ovarian Cancer: ROS1 fusions have also been identified as rare but
recurrent events in these cancers.[4]

The ARROS-1 clinical trial for zidesamtinib is actively enrolling patients with ROS1-positive
solid tumors beyond NSCLC, although specific efficacy data for these cohorts have not yet
been detailed in major presentations.[1][2][9] As of March 2025, 514 patients with various
ROS1-positive solid tumors had been treated with zidesamtinib in the study, signaling a broad
investigation into its pan-tumor potential.[2]

Preclinical Profile of Zidesamtinib

Zidesamtinib was rationally designed to address the key challenges of existing ROS1
inhibitors: acquired resistance, brain metastases, and off-target toxicities.[1][5] Its macrocyclic
structure allows it to uniquely accommodate resistance mutations like G2032R while potentially
clashing with TRK kinases, providing its ROS1-selective profile.[5]

Mechanism of Action and Downstream Signaling
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ROS1 fusion proteins dimerize, leading to constitutive autophosphorylation of the kinase
domain. This activates multiple downstream oncogenic signaling cascades, primarily the RAS-
MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation,
survival, and growth.[3][10][11][12] Zidesamtinib acts as an ATP-competitive inhibitor, binding
to the ROS1 kinase domain and blocking its autophosphorylation, thereby shutting down these
downstream signals.
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Figure 1: Simplified ROS1 Signaling Pathway and Zidesamtinib's Mechanism of Action.
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Preclinical Efficacy

Preclinical studies have highlighted Zidesamtinib's potential as a best-in-class ROS1 inhibitor.

[5] In accelerated mutagenesis screens designed to simulate clinical resistance, zidesamtinib

robustly inhibited over 1,500 pooled ROS1 mutants at clinically relevant concentrations, with

virtually no resistance emerging (<1%).[5] This performance significantly outperformed

comparator TKIs.[5]

Furthermore, in an aggressive intracranial xenograft model using cells with the ROS1 G2032R

mutation, zidesamtinib induced more durable tumor responses compared to other next-

generation ROS1 inhibitors, demonstrating its potent activity and brain penetrance.[5]

Table 1: Summary of Zidesamtinib Preclinical Activity

Feature

Target Selectivity

Description Reference

Potent ROS1 inhibitor;

designed to spare TRK

family kinases to avoid [11[5][13]
related CNS adverse

events.

Resistance Profile

Demonstrates potent activity

against a wide spectrum of

ROSL1 resistance mutations, [51[13]
including the solvent front

G2032R mutation.

CNS Activity

Designed for CNS penetrance;
induced durable responses in [1][5]

an intracranial tumor model.

| Mutagenesis Screen | Robustly inhibited >1,500 pooled ROS1 mutants with <1% resistance

emerging at clinically relevant concentrations. |[5] |

Clinical Efficacy of Zidesamtinib (ARROS-1 Trial)
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The Phase 1/2 ARROS-1 trial (NCT05118789) is a global study evaluating zidesamtinib in
patients with advanced ROS1-positive solid tumors.[1][9] The pivotal data presented to date

focuses on the significant NSCLC patient population, demonstrating impressive activity in both

TKI-naive and heavily pretreated settings.

Table 2: Clinical Efficacy of Zidesamtinib in ROS1-Positive NSCLC (ARROS-1 Trial)

Patient Objective Intracranial Duration of
Cohort N Response ORR (IC- Response Reference
(NSCLC) Rate (ORR) ORR) (DOR)
TKI-
Pretreated Median: 22
_ 117 44% 38% [9][14]
(1-4 prior months
TKIS)
1 Prior TKI 93% rate at
(Crizotinib/En 55 51% N/A 12 & 18 [2][9]
trectinib) months
=2 Prior TKls - 38% N/A N/A [9]
Prior
. 35t017.2
Repotrectinib - 47% N/A [9]
months
Exposure
ROS1
G2032R - 54% N/A N/A [9]
Mutation
96% rate at
TKI-Naive 35 89% 83% [2][9][15]

12 months

Data as of various 2024-2025 data cut-off dates presented at major oncology conferences.

N/A: Not specifically reported for this subgroup in the available sources.

These results, particularly the high response rates in patients with the G2032R mutation and

those with brain metastases, underscore Zidesamtinib's potential to address the major
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limitations of current therapies.[9] The robust activity in the TKI-naive cohort suggests its
potential as a first-line treatment option.[14][15]

Experimental Protocols for Evaluation of ROS1
Inhibitors

The evaluation of a novel ROS1 inhibitor like zidesamtinib involves a series of standardized
preclinical assays to determine its potency, selectivity, and in vivo efficacy.

In Vivo Evaluation
Establish Intracranial Treat with Zidesamtinib
Xenograft Model (Bioluminescence Imaging) v
In Vitro Evaluation
temic
Cell-Based Assay Downstream Signaling
(ROS1+ Cell Lines) |—=|  (WesternBlotfor | g el;g’:"%f;m 5 {-| Establish Subcutaneous
(Determine IC50) p-ROSL, p-ERK, etc.) i) |

Click to download full resolution via product page

Figure 2: General Preclinical Workflow for a Novel ROS1 Inhibitor.

In Vitro ROS1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic
activity of the ROS1 kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant
(Ki) of Zidesamtinib against recombinant ROS1 protein.

Materials:
¢ Recombinant human ROS1 kinase domain[16][17]

o Kinase Substrate (e.g., IGF-1Rtide or a generic tyrosine kinase substrate)[16][17]
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ATP (Adenosine triphosphate)[16][17]

Kinase Assay Buffer (e.g., containing MOPS, EDTA, MgClI2)[16]

Zidesamtinib (serial dilutions in DMSO)

Detection Reagent (e.g., ADP-Glo™, Kinase-Glo™ MAX)[16][17]

White 96-well or 384-well plates
Protocol:

o Preparation: Prepare serial dilutions of Zidesamtinib in DMSO, then dilute further in kinase
assay buffer. The final DMSO concentration should not exceed 1%.[16]

o Reaction Setup: In a 96-well plate, add the ROS1 enzyme, the kinase substrate, and the
diluted Zidesamtinib or DMSO vehicle control.

« Initiation: Start the kinase reaction by adding a solution of ATP and MgCI2. Incubate the plate
at 30°C for a specified time (e.g., 40-60 minutes).[16]

o Detection: Stop the reaction and measure the amount of ATP consumed (which is inversely
proportional to kinase inhibition). Add a luminescence-based detection reagent (e.g., ADP-
Glo™) according to the manufacturer's instructions. This reagent quantifies the amount of
ADP produced.

* Measurement: Read the luminescence signal on a microplate reader.

e Analysis: Plot the luminescence signal against the logarithm of Zidesamtinib concentration.
Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay for IC50 Determination

This cell-based assay measures the effect of the inhibitor on the proliferation and viability of
cancer cells that are dependent on ROS1 signaling.

Obijective: To determine the IC50 of Zidesamtinib in a ROS1-fusion-positive cancer cell line.
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Materials:

o ROS1-fusion-positive cell line (e.g., NIH-3T3 cells engineered to express a ROS1 fusion, or
patient-derived cell lines)[18]

o Complete cell culture medium

o Zidesamtinib (serial dilutions)

o 96-well clear-bottom cell culture plates

o Cell viability reagent (e.g., MTT, resazurin, or ATP-based reagents like CellTiter-Glo®)

o Plate reader (spectrophotometer or luminometer)
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Figure 3: Workflow for a Cell-Based IC50 Determination Assay.

Protocol:

o Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a
predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight to allow
for attachment.[19]
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e Compound Preparation: Perform a serial dilution of Zidesamtinib in culture medium to
create a range of concentrations (e.g., 1 nM to 10 uM). Include a vehicle-only (DMSO)
control.

o Treatment: Remove the medium from the cells and add the medium containing the different
concentrations of Zidesamtinib.

 Incubation: Incubate the plates for approximately 72 hours at 37°C with 5% CO2.[19]

 Viability Measurement: Add the chosen cell viability reagent to each well according to the
manufacturer's protocol. For an MTT assay, this is followed by a solubilization step. For ATP-
based assays, the luminescent signal is read directly.

o Data Analysis: Normalize the data to the vehicle control wells (100% viability) and blank
wells (0% viability). Plot the normalized percent viability against the log-transformed drug
concentration and use non-linear regression to determine the IC50 value.

In Vivo Intracranial Xenograft Model

This protocol is essential for evaluating the efficacy of a brain-penetrant inhibitor against CNS
tumors.

Objective: To assess the in vivo efficacy of Zidesamtinib against intracranial ROS1-positive
tumors.

Materials:
e Immunocompromised mice (e.g., NSG or nude mice)[20]

o ROSI1-positive tumor cells, potentially engineered to express luciferase for bioluminescence
imaging (e.g., H1975-Luc cells)[5][19]

o Stereotactic injection apparatus
e Bioluminescence imaging system (e.g., IVIS)

o Zidesamtinib formulated for oral gavage
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o Calipers for subcutaneous tumor measurement (if a comparative model is used)

Protocol:

Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. A
suspension of ROS1-positive tumor cells is injected directly into the brain (e.g., the striatum).
[20]

Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence
imaging. Once tumors reach a specified signal intensity, randomize the mice into treatment
and vehicle control groups.

Treatment Administration: Administer Zidesamtinib (e.g., daily oral gavage) or the vehicle
control to the respective groups.[19] Monitor the health and body weight of the mice
throughout the study.

Efficacy Assessment: Periodically (e.g., weekly), perform bioluminescence imaging to
guantify the intracranial tumor burden in each group. The primary endpoint is often survival,
defined as the time to reach a predetermined neurological endpoint or a specific tumor signal
intensity.[19]

Analysis: Compare tumor growth curves and survival curves (using Kaplan-Meier analysis)
between the Zidesamtinib-treated group and the control group to determine efficacy.

Conclusion and Future Directions

Zidesamtinib has demonstrated a compelling preclinical profile as a potent, selective, and

brain-penetrant ROS1 inhibitor capable of overcoming a wide range of resistance mutations.[5]

Pivotal clinical data from the ARROS-1 trial have confirmed its significant activity and durability

in patients with ROS1-positive NSCLC, including heavily pretreated populations and those with
CNS metastases.[2][9][14]

The key future direction is to elucidate the clinical activity of Zidesamtinib in non-NSCLC solid

tumors. The ARROS-1 trial's inclusion of a pan-tumor cohort is the critical first step.[1] As data

from patients with ROS1-positive glioblastoma, cholangiocarcinoma, spitzoid neoplasms, and

other cancers mature and are reported, the potential for Zidesamtinib to become the first truly

histology-agnostic, best-in-class ROS1 inhibitor will become clearer. This will be crucial for
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providing a much-needed targeted therapy option for patients with these rare but molecularly
defined malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.lungcancerstoday.com/post/arros-1-trial-update-alexander-drilon-md-unpacks-zidesamtinib-data-at-iaslc-world-conference-on-lung-cancer
https://www.lungcancerstoday.com/post/arros-1-trial-update-alexander-drilon-md-unpacks-zidesamtinib-data-at-iaslc-world-conference-on-lung-cancer
https://bpsbioscience.com/chemi-versetm-ros1-kinase-assay-kit-82574
https://bpsbioscience.com/ros1-kinase-assay-kit-78189
https://pmc.ncbi.nlm.nih.gov/articles/PMC10565643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10565643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5727243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5727243/
https://www.mdpi.com/1422-0067/21/14/5113
https://www.benchchem.com/product/b10856204#zidesamtinib-s-potential-in-other-ros1-positive-solid-tumors
https://www.benchchem.com/product/b10856204#zidesamtinib-s-potential-in-other-ros1-positive-solid-tumors
https://www.benchchem.com/product/b10856204#zidesamtinib-s-potential-in-other-ros1-positive-solid-tumors
https://www.benchchem.com/product/b10856204#zidesamtinib-s-potential-in-other-ros1-positive-solid-tumors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856204?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

